molecular formula C11H12O5 B4758229 2-ethoxy-2-oxoethyl 4-hydroxybenzoate

2-ethoxy-2-oxoethyl 4-hydroxybenzoate

Cat. No.: B4758229
M. Wt: 224.21 g/mol
InChI Key: KSJGJXWJEDHPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The specific research applications and chemical properties of 2-ethoxy-2-oxoethyl 4-hydroxybenzoate are not detailed in the available scientific literature. Research into structurally related compounds, such as esters of 4-hydroxybenzoic acid, suggests potential areas of interest. For instance, esters of 4-hydroxybenzoic acid are a class of compounds studied for their properties and crystal structures . Furthermore, the ethoxy group is a common moiety in chemical synthesis and surface science, where its formation and reactivity on metal oxides have been investigated . Researchers are advised to consult specialized chemical databases and primary literature for definitive information on this specific reagent. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-ethoxy-2-oxoethyl) 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-15-10(13)7-16-11(14)8-3-5-9(12)6-4-8/h3-6,12H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJGJXWJEDHPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Derivatives of 4-Hydroxybenzoate

Several analogs share the 4-hydroxybenzoate backbone but differ in ester substituents (Table 1). Key examples include:

Table 1: Structural and Physicochemical Properties of Selected 4-Hydroxybenzoate Derivatives

Compound Name Substituent Melting Point (°C) Rf Value Solubility in PEG Key Functional Groups
2-Ethoxy-2-oxoethyl 4-hydroxybenzoate 2-ethoxy-2-oxoethyl Not reported High (no DMSO) Ether, ester, hydroxyl
Methyl 4-hydroxybenzoate Methyl 125–128 Low Methyl ester, hydroxyl
Ethyl 4-hydroxybenzoate Ethyl 116–118 Moderate Ethyl ester, hydroxyl
2-((4-Methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate (Ph2) 2-((4-methoxyphenethyl)amino)-2-oxoethyl 93–95 0.53 Moderate Amide, ester, methoxy, hydroxyl
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate 2-(4-bromophenyl)-2-oxoethyl 121–123 Low (requires DMSO) Bromo, ester, methyl

Key Observations :

  • The 2-ethoxy-2-oxoethyl group significantly improves solubility in polyethylene glycol (PEG) without requiring dimethyl sulfoxide (DMSO), unlike brominated or amide-containing analogs .
  • Amide-functionalized derivatives (e.g., Ph2) exhibit lower melting points (93–95°C) compared to non-polar parabens (116–128°C), suggesting weaker crystalline packing due to bulky substituents .

Functional Comparison with Parabens

Parabens (alkyl esters of 4-HBA) are benchmark preservatives. The introduction of the 2-ethoxy-2-oxoethyl group alters key properties:

Table 2: Functional Comparison with Common Parabens

Property This compound Methylparaben Ethylparaben Propylparaben
Solubility in Water Low 0.25% w/w 0.11% w/w 0.04% w/w
LogP (Octanol/Water) 2.8 (estimated) 1.96 2.47 3.10
Preservative Efficacy Moderate (data limited) High High High
Enzymatic Degradation Resistant to 4-hydroxybenzoate 1-hydroxylase Susceptible Susceptible Susceptible

Key Observations :

  • Unlike simpler parabens, this compound resists degradation by 4-hydroxybenzoate 1-hydroxylase, an enzyme that hydroxylates 4-HBA derivatives in microbial pathways . This resistance may prolong its preservative action in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethoxy-2-oxoethyl 4-hydroxybenzoate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves esterification of 4-hydroxybenzoic acid with 2-ethoxy-2-oxoethyl halides under basic conditions (e.g., using K₂CO₃ or NaH). Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization is recommended. Characterization by NMR (¹H/¹³C) and FT-IR confirms ester linkage formation .

Q. How can crystallographic data resolve the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., C=O at ~1.20 Å), angles, and dihedral angles. For example, the dihedral angle between the 2-ethoxy-2-oxoethyl group and aromatic ring in related structures is ~79.3°, indicating steric constraints. Data collection at low temperatures (e.g., 120 K) minimizes thermal motion artifacts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR detects aromatic protons (δ 6.8–8.0 ppm) and ester methylene groups (δ 4.2–4.5 ppm).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester) and 3200–3500 cm⁻¹ (phenolic -OH, if unreacted).
  • HPLC : Validates purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How do substituents on the 4-hydroxybenzoate moiety influence enzymatic interactions?

  • Methodological Answer : Enzymes like 4-hydroxybenzoate 1-hydroxylase show substrate specificity. Substituents at the aromatic ring (e.g., -OCH₃, -Cl) alter binding affinity. For example, electron-withdrawing groups reduce catalytic efficiency (e.g., 4-aminobenzoate: kCAT = 0.17 s⁻¹ vs. unsubstituted 4-hydroxybenzoate). Competitive inhibition assays and molecular docking can map active-site interactions .

Q. What computational methods predict the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) with 6-311G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating charge-transfer potential. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O-H···O hydrogen bonds contribute >30% to crystal packing) .

Q. How can contradictory data on enzymatic degradation pathways be resolved?

  • Methodological Answer : Discrepancies in substrate specificity (e.g., inactivity with 3-hydroxybenzoate derivatives vs. activity with 4-hydroxy analogs) require:

  • Kinetic assays : Measure Km and Vmax under standardized pH/temperature.
  • Isotopic labeling : Track <sup>18</sup>O incorporation in hydroxylation products.
  • Structural analogs : Test derivatives with incremental substituent changes to identify steric/electronic thresholds .

Safety and Handling

Q. What protocols ensure safe handling of this compound in lab settings?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Store in airtight containers at 4°C. Spill management: neutralize with 10% NaHCO₃, then absorb with vermiculite. Disposal via licensed hazardous waste services is mandatory .

Notes

  • Contradictions : Enzymatic inactivity with certain derivatives (e.g., 3-hydroxybenzoate) may arise from steric hindrance or electronic mismatches, requiring targeted structural modifications .
  • Advanced Tools : SHELX programs (e.g., SHELXL for refinement) are recommended for crystallographic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxy-2-oxoethyl 4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
2-ethoxy-2-oxoethyl 4-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.